

Structure-activity relationship (SAR) of Ethyl 6-hydroxypyrimidine-4-carboxylate derivatives

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Compound of Interest

Compound Name: Ethyl 6-hydroxypyrimidine-4-carboxylate

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An In-Depth Guide to the Structure-Activity Relationship (SAR) of **Ethyl 6-hydroxypyrimidine-4-carboxylate** Derivatives

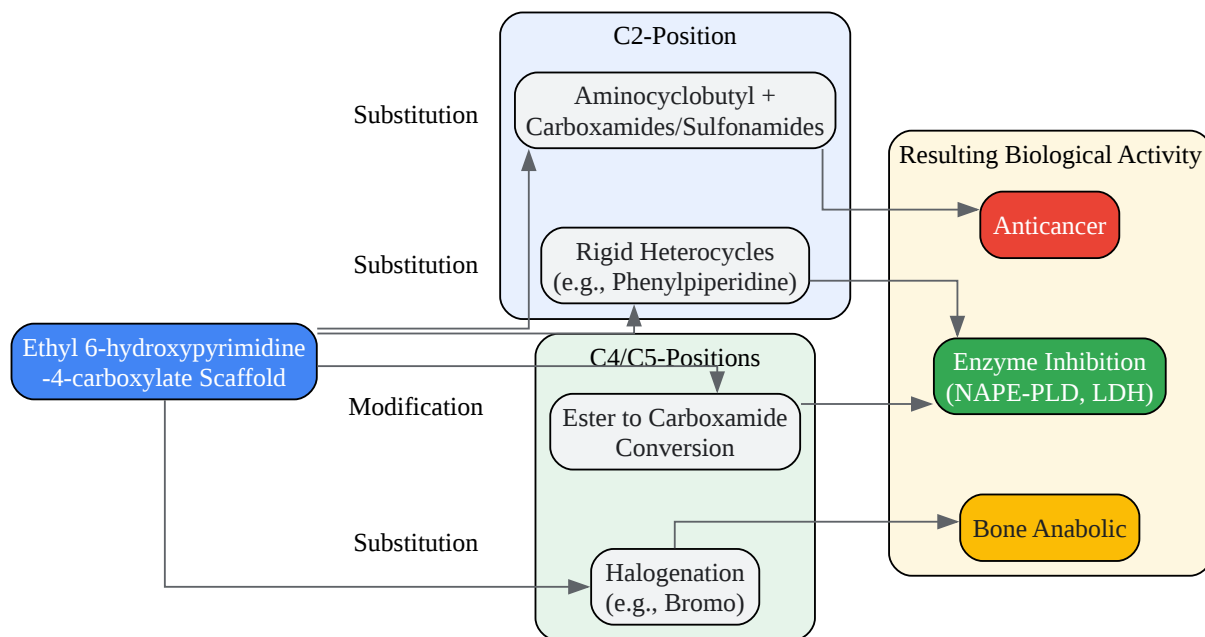
Introduction: The Versatility of the Pyrimidine Scaffold

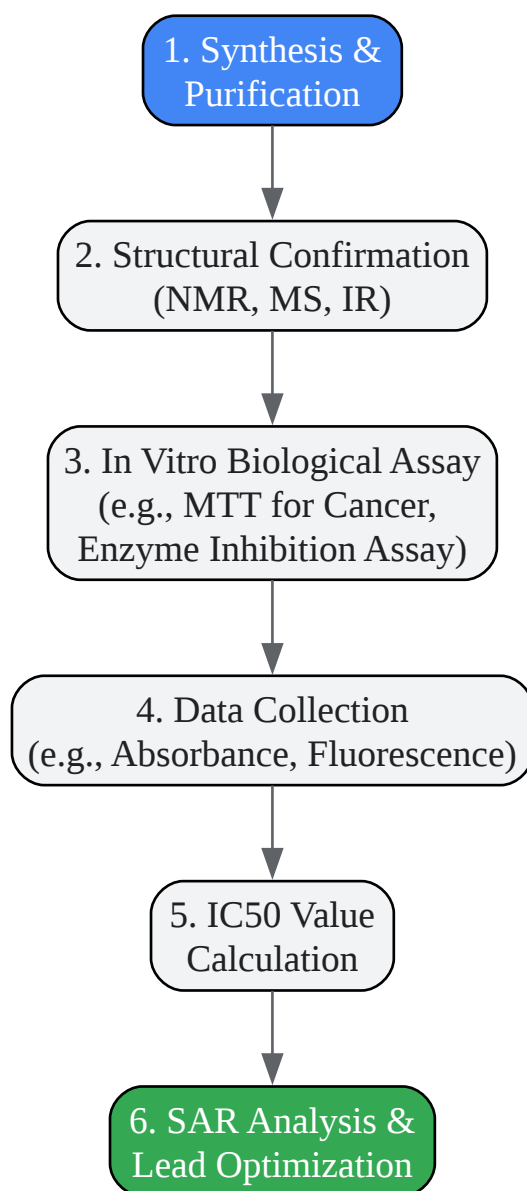
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids (thymine, cytosine, and uracil) and various synthetic drugs.[1][2] Among the numerous pyrimidine-based scaffolds, the **ethyl 6-hydroxypyrimidine-4-carboxylate** core represents a particularly versatile and privileged starting point for drug discovery.[3] Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for chemical modification, allows for the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of **ethyl 6-hydroxypyrimidine-4-carboxylate**. We will explore how specific structural modifications influence biological activity, supported by experimental data from peer-reviewed studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

The Core Scaffold: A Foundation for Diverse Activities

The foundational structure of **ethyl 6-hydroxypyrimidine-4-carboxylate** offers several key positions (C2, C5, and the C4-ester) that can be chemically altered to modulate biological activity and target specificity. The inherent electronic properties and potential for tautomerization of the 6-hydroxy group also play a critical role in molecular interactions. Understanding how substitutions at these positions impact efficacy is fundamental to rational drug design. The position of these substituents is known to greatly influence the resulting biological activities.^[2]





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